n-Benzooxazol-2-yl-n'-furan-2-ylmethylene-hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Benzooxazol-2-yl-n’-furan-2-ylmethylene-hydrazine: is an organic compound with the molecular formula C12H9N3O2. It is a heterocyclic compound that contains both benzoxazole and furan rings, connected through a hydrazine linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-Benzooxazol-2-yl-n’-furan-2-ylmethylene-hydrazine typically involves the condensation of benzoxazole derivatives with furan-2-carbaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods: This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: n-Benzooxazol-2-yl-n’-furan-2-ylmethylene-hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine linkage.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: n-Benzooxazol-2-yl-n’-furan-2-ylmethylene-hydrazine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly as a potential antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, n-Benzooxazol-2-yl-n’-furan-2-ylmethylene-hydrazine is used in the synthesis of specialty chemicals and advanced materials. Its derivatives are explored for use in coatings, adhesives, and other high-performance materials .
Wirkmechanismus
The mechanism of action of n-Benzooxazol-2-yl-n’-furan-2-ylmethylene-hydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities, where it can disrupt essential biological processes in pathogens or cancer cells .
Vergleich Mit ähnlichen Verbindungen
n-Benzothiazol-2-yl-n’-furan-2-ylmethylene-hydrazine: Similar structure but contains a thiazole ring instead of an oxazole ring.
n-Benzoxazol-2-yl-n’-benzylidene-hydrazine: Contains a benzylidene group instead of a furan ring.
Uniqueness: n-Benzooxazol-2-yl-n’-furan-2-ylmethylene-hydrazine is unique due to the presence of both benzoxazole and furan rings, which confer distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds .
Eigenschaften
Molekularformel |
C12H9N3O2 |
---|---|
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
N-[(E)-furan-2-ylmethylideneamino]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C12H9N3O2/c1-2-6-11-10(5-1)14-12(17-11)15-13-8-9-4-3-7-16-9/h1-8H,(H,14,15)/b13-8+ |
InChI-Schlüssel |
GCFITFWBLNXNPZ-MDWZMJQESA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)N=C(O2)N/N=C/C3=CC=CO3 |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)NN=CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.